molecular formula C17H27BrCl2N2O3 B5338805 N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5338805
M. Wt: 458.2 g/mol
InChI Key: FZRGRNSTPCRPLE-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a methoxy group, a prop-2-enoxy substituent, and a morpholine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The methoxy and prop-2-enoxy groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the morpholine moiety through a nucleophilic substitution reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The brominated aromatic ring and morpholine moiety may interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-methoxy-4-(pentyloxy)benzaldehyde
  • 5-bromo-2-methoxy-4-methyl-3-nitropyridine

Uniqueness

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine moiety and prop-2-enoxy substituent differentiate it from other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3.2ClH/c1-3-8-23-17-15(18)11-14(12-16(17)21-2)13-19-4-5-20-6-9-22-10-7-20;;/h3,11-12,19H,1,4-10,13H2,2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGRNSTPCRPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC=C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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